

A Deep Dive into the Thermodynamic Properties of the Copper-Nickel System

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The copper-nickel (Cu-Ni) alloy system is a cornerstone in materials science and engineering, renowned for its complete solid solubility and remarkable resistance to corrosion, particularly in marine environments. A thorough understanding of its thermodynamic properties is paramount for the optimization of existing applications and the development of novel materials. This technical guide provides a comprehensive overview of the thermodynamic behavior of the Cu-Ni system, detailing key experimental methodologies and presenting quantitative data in a clear, comparative format.

Phase Diagram and Thermodynamic Principles

The Cu-Ni system exhibits an isomorphous phase diagram, characterized by a single solid solution phase (α) across the entire composition range.[1][2] This complete miscibility is attributed to the similar atomic radii, crystal structure (face-centered cubic), and electronegativity of copper and nickel.[3] The thermodynamic behavior of the alloy is governed by the Gibbs free energy of mixing, which dictates the stability of the phases at different temperatures and compositions.[1]

The phase diagram is defined by the liquidus and solidus lines, which represent the temperatures at which the alloy is fully liquid and fully solid, respectively.[2] The region between these two lines is a two-phase field where the solid and liquid phases coexist in equilibrium.[1] The lever rule can be applied within this region to determine the relative proportions of the solid and liquid phases at a given temperature and composition.[4]





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Caption: A schematic representation of the copper-nickel isomorphous phase diagram.

Thermodynamic Data

The thermodynamic properties of the Cu-Ni system have been extensively studied. Key parameters include the activity of each component, the enthalpy of mixing, the entropy of mixing, and the Gibbs free energy of mixing. These values provide insight into the deviation of the alloy from ideal solution behavior.

Activity

The activities of both copper and nickel in the solid Cu-Ni alloy exhibit positive deviations from Raoult's law, indicating that the interactions between like atoms (Cu-Cu and Ni-Ni) are stronger than the interactions between unlike atoms (Cu-Ni).[5][6] This positive deviation is a key factor in the thermodynamic behavior of the system.

Table 1: Activity of Nickel in Cu-Ni Alloys at 1000 K[7]



Mole Fraction Ni (XNi)	Activity of Ni (aNi)
0.1	0.23
0.2	0.40
0.3	0.54
0.4	0.65
0.5	0.74
0.6	0.82
0.7	0.88
0.8	0.93
0.9	0.97

Enthalpy of Mixing

The enthalpy of mixing (Δ Hmix) for the Cu-Ni system is positive across the entire composition range, signifying an endothermic mixing process.[5][8] This is consistent with the positive deviation from Raoult's law observed in the activity measurements. The maximum enthalpy of mixing is observed at approximately 60 at% Ni.

Table 2: Integral Enthalpy of Mixing of Solid Cu-Ni Alloys at 913 K[5]



Mole Fraction Ni (XNi)	ΔHmix (J/mol)
0.1	800
0.2	1450
0.3	1950
0.4	2300
0.5	2500
0.6	2550
0.7	2400
0.8	2000
0.9	1300

Gibbs Free Energy of Mixing

The Gibbs free energy of mixing (Δ Gmix) is a critical parameter that determines the spontaneity of alloy formation. It is calculated using the equation: Δ Gmix = Δ Hmix - T Δ Smix. For the Cu-Ni system, the excess Gibbs free energy of mixing can be described by equations derived from the CALPHAD (Calculation of Phase Diagrams) approach.[5][9]

For the liquid phase: ΔGL , ex = xNi(1 - xNi)(14259 + 0.45T) J/mole[5]

For the solid (fcc) phase: $\Delta G(Cu, Ni)$, ex = xNi(1 - xNi)(6877.12 + 4.6T + (1-2xNi)(-2450.1 + 1.87T)) J/mole[5]

Experimental Protocols

The determination of thermodynamic properties for the Cu-Ni system relies on precise experimental techniques. The following sections detail the methodologies for two key experimental approaches.

Solid-State Galvanic Cell Method for Activity Measurement



This electromotive force (EMF) technique is used to determine the activity of a component in an alloy.

Experimental Setup: A solid-state galvanic cell is constructed, typically incorporating a solid oxide electrolyte such as calcia-stabilized zirconia (CSZ). The cell can be represented as:

(-) Ni, NiO | CSZ | Cu-Ni alloy, NiO (+)

Methodology:

- Electrode Preparation: Pure nickel powder is mixed with nickel oxide (NiO) to create the reference electrode. The alloy electrode is prepared by mixing the Cu-Ni alloy powder of a specific composition with NiO.
- Cell Assembly: The electrodes are pressed into pellets and assembled on either side of the CSZ electrolyte pellet. The assembly is placed in a furnace with a controlled inert atmosphere.
- EMF Measurement: The cell is heated to the desired temperature (e.g., 1000 K), and the electromotive force (E) between the two electrodes is measured using a high-impedance voltmeter.
- Activity Calculation: The activity of nickel (aNi) in the alloy is calculated from the measured EMF using the Nernst equation:

 $\Delta G = -nFE = RTIn(aNi)$

where n is the number of electrons transferred (2 for the reaction Ni2+ + 2e- \rightarrow Ni), F is the Faraday constant, R is the gas constant, and T is the absolute temperature.

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Caption: A generalized workflow for measuring the enthalpy of mixing of Cu-Ni alloys.

Conclusion



The thermodynamic properties of the copper-nickel system are well-characterized, revealing a system with a positive deviation from ideal behavior. The complete solid solubility, coupled with its well-documented thermodynamic data, makes the Cu-Ni system an excellent model for understanding the fundamental principles of alloy thermodynamics. The experimental techniques outlined in this guide provide a robust framework for the continued investigation and characterization of this and other alloy systems, which is crucial for the advancement of materials science and the development of new technologies.

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